molecular formula C14H13FN4S B6439460 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549027-53-2

6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6439460
CAS No.: 2549027-53-2
M. Wt: 288.35 g/mol
InChI Key: XZIWQPFWQJAQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to an imidazole-containing azetidine moiety. The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common bioisosteric strategy that can influence the compound's electronic properties, metabolic stability, and membrane permeability . The molecular architecture of this compound, particularly the 1,3-substituted azetidine ring, is structurally similar to compounds investigated as PDE10 inhibitors, suggesting potential applications in neuroscience research . The imidazole ring system is a well-known pharmacophore present in many biologically active molecules, contributing to hydrogen bonding interactions with biological targets . Meanwhile, the benzothiazole core is a structural component with demonstrated pharmacological relevance across multiple therapeutic areas . This unique hybrid structure makes it a valuable chemical tool for probing biological systems and structure-activity relationship studies. This product is provided exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery programs. It is intended for use by qualified researchers in laboratory settings only. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with institutional guidelines for laboratory chemicals.

Properties

IUPAC Name

6-fluoro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIWQPFWQJAQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Aniline Derivatives

The benzothiazole scaffold is typically synthesized via cyclization of substituted aniline precursors. For 6-fluoro-1,3-benzothiazole, 3-chloro-4-fluoroaniline serves as a common starting material. Treatment with potassium thiocyanate and bromine in glacial acetic acid facilitates cyclization, yielding 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. This method leverages the electrophilic bromination of thiocyanate intermediates to form the thiazole ring, with fluorine retained at the 6-position due to the ortho-directing effects of the amino group.

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Catalyst: Bromine (1.6 mL in 6 mL acetic acid)

  • Temperature: Below 30°C during bromine addition, followed by stirring at room temperature for 10 hours.

  • Yield: ~60–70% after recrystallization.

Fluorination Strategies

Direct fluorination of pre-formed benzothiazoles is challenging due to the stability of the thiazole ring. Instead, fluorinated anilines are preferred to ensure regioselective fluorine incorporation. For example, 4-fluoroaniline derivatives undergo thiocyanation followed by cyclization to yield 6-fluoro-2-mercaptobenzothiazole, which is subsequently oxidized or functionalized.

Preparation of the Azetidine-Imidazole Moiety

Azetidine Ring Formation

Azetidine rings are synthesized via cyclization of γ-chloroamines or through [2+2] cycloadditions. A practical route involves reacting 3-aminopropanol with chloroacetyl chloride in the presence of triethylamine, forming 3-chloroazetidine intermediates.

Example Protocol

  • Reactants: 3-aminopropanol (1 mmol), chloroacetyl chloride (1.2 mmol)

  • Base: Triethylamine (2 mmol)

  • Solvent: 1,4-Dioxane

  • Conditions: Stirring at 0°C for 20 hours.

Imidazole Functionalization

The imidazole group is introduced via alkylation of azetidine. For instance, 3-(chloromethyl)azetidine reacts with 1H-imidazole under basic conditions to form 3-[(1H-imidazol-1-yl)methyl]azetidine. Microwave-assisted methods using glacial acetic acid as a catalyst enhance reaction efficiency, reducing reaction times from hours to minutes.

Microwave-Assisted Alkylation

  • Reactants: 3-(chloromethyl)azetidine (1 mmol), 1H-imidazole (1.2 mmol)

  • Catalyst: Glacial acetic acid (5 mol%)

  • Conditions: Microwave irradiation at 180 W for 1–3 minutes.

  • Yield: ~75–85%.

Coupling of Benzothiazole and Azetidine-Imidazole Components

Nucleophilic Aromatic Substitution

The 2-position of the benzothiazole core is activated for nucleophilic substitution. Reacting 2-chloro-6-fluoro-1,3-benzothiazole with 3-[(1H-imidazol-1-yl)methyl]azetidine in dimethylformamide (DMF) at 80–100°C facilitates displacement of the chloride group.

Optimized Conditions

  • Solvent: DMF

  • Base: Triethylamine (2 equiv)

  • Temperature: 90°C, 6–8 hours

  • Yield: ~65–70%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for electron-deficient benzothiazoles. Using Pd(OAc)₂ and Xantphos as a ligand, the coupling proceeds at lower temperatures (50–60°C) with improved yields.

Catalytic System

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene

  • Yield: ~75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while elevated temperatures (80–100°C) are critical for overcoming the aromatic ring’s electron deficiency. Microwave irradiation reduces reaction times by 50–70% compared to conventional heating.

Catalysts and Reagents

Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) due to its solubility in organic media. For imidazole alkylation, glacial acetic acid acts as both catalyst and proton source, minimizing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective and safety-optimized protocols. Key considerations include:

  • Continuous Flow Systems: For azetidine formation and microwave-assisted steps to enhance reproducibility.

  • Waste Management: Recycling glacial acetic acid and triethylamine to reduce environmental impact.

  • Purity Control: Chromatography-free purification via recrystallization (benzene:ethanol = 1:1) .

Chemical Reactions Analysis

Key Reaction Conditions

Reaction TypeReagents/ConditionsYield/OutcomeSource
Azetidine alkylation 3-bromomethyl-1H-imidazole, K₂CO₃, DMF60-75% yield
Benzothiazole cyclization NaOCN, HCl, refluxForms benzothiazole semicarbazide
Suzuki coupling Bis(pinacolato)diboron, PdCl₂(dppf)Functionalizes C6 position

Electrophilic Substitution

The fluorinated benzothiazole core is electron-deficient, favoring electrophilic substitutions at the C5 position. For example:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing antibacterial activity in analogs .

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonamide derivatives, improving solubility .

Nucleophilic Reactions

The azetidine nitrogen and imidazole NH participate in nucleophilic additions:

  • Urea/thiourea formation : Reacting with isocyanates (e.g., phenylisocyanate) yields derivatives like N-(benzothiazol-2-yl)-N′-arylureas, which show antiproliferative activity .

  • Metal coordination : The imidazole nitrogen binds transition metals (e.g., Cu²⁺, Hg²⁺), forming fluorescent complexes with detection limits <1 µM .

Antimicrobial Hybrids

  • Imidazole-benzothiazole hybrids : Synthesized via hydrazinolysis of ethyl chloroacetate intermediates (e.g., compound 67 in ), these hybrids inhibit Gram-positive bacteria (MIC: 12.5–50 µg/mL) .

  • Thiadiazole derivatives : Cyclization with chloroacetyl chloride produces 1,3,4-thiadiazoles, enhancing antifungal activity .

Anticancer Derivatives

  • Triazolo-thiadiazole analogs : Exhibit IC₅₀ values of 2–10 µM against HCT116 and MCF-7 cell lines via PI3K/mTOR inhibition .

  • Dihydrouracil-BT hybrids : Cyclic ureas (e.g., 3a ) show moderate activity against leukemia K-562 cells .

Stability and Degradation

  • Hydrolytic stability : The azetidine ring resists hydrolysis under physiological pH but undergoes ring-opening in strong acids (HCl, >2M) .

  • Oxidative degradation : Imidazole-methyl groups are susceptible to H₂O₂-mediated oxidation, forming carboxylic acid byproducts .

Analytical and Computational Insights

  • DFT calculations : Predict charge transfer interactions between benzothiazole and imidazole moieties, explaining fluorescence quenching with Cu²⁺ .

  • Molecular docking : Hybrids with 6-fluoro substitution show high affinity for aldose reductase (binding energy: −9.2 kcal/mol) .

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C14H13FN4S
  • Molecular Weight : 288.343 g/mol

The presence of a fluorine atom, an azetidine ring, and an imidazole moiety contributes to its diverse chemical properties and biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole possess effective antibacterial and antifungal properties against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

The anticancer potential of imidazole and benzothiazole derivatives has been extensively studied. In vitro assays demonstrate that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, certain benzothiazole derivatives have shown significant inhibitory effects on tumor cell lines while exhibiting low cytotoxicity towards normal cells. This dual activity suggests a promising therapeutic profile for further development .

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in various therapeutic areas:

Cancer Treatment

Due to its anticancer properties, this compound could be developed as a new class of anticancer agents targeting specific cancer types. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells makes it a candidate for further preclinical and clinical studies.

Infectious Diseases

The antimicrobial properties suggest that this compound could be explored as a treatment option for bacterial and fungal infections. Its unique mechanism of action may provide an alternative approach in the face of rising antibiotic resistance .

Case Studies

Recent studies have highlighted the effectiveness of benzothiazole derivatives in treating various diseases:

  • Anticancer Studies : A study demonstrated that benzothiazole derivatives significantly inhibited the growth of breast cancer cell lines in vitro.
  • Antimicrobial Trials : Another investigation found that certain benzothiazole compounds exhibited strong activity against drug-resistant strains of Staphylococcus aureus.

These findings underscore the potential for this compound to be developed into therapeutic agents targeting multiple disease pathways.

Mechanism of Action

The mechanism of action of 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The imidazole moiety can bind to metal ions or enzyme active sites, while the benzothiazole core can interact with DNA or proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Core Benzothiazole Derivatives

  • 1-[(2-Azanyl-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid (HQF): Structure: Contains an imidazole-2-carboxylic acid linked via methyl to benzothiazole. This difference may affect solubility and binding profiles .
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole :
    • Structure : Fluorophenyl group directly attached to benzimidazole.
    • Comparison : Lacks the azetidine ring, reducing conformational flexibility. The fluorophenyl group may enhance π-π stacking but limit interactions compared to the imidazole-azetidine system .

Azetidine-Containing Analogues

  • 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole :
    • Structure : Ethoxy group at position 6; azetidine linked to pyrazole.
    • Comparison : Ethoxy substituent increases lipophilicity vs. fluorine. Pyrazole’s smaller size and different hydrogen-bonding capacity (two adjacent N atoms) may alter target selectivity compared to imidazole .
  • 6-Fluoro-2-[3-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]-1,3-benzothiazole :
    • Structure : Pyrrolidine rings with a carbonyl group.
    • Comparison : The carbonyl group introduces polarity, while pyrrolidine’s five-membered ring offers distinct steric and electronic effects vs. azetidine’s four-membered ring .

Fluorinated Analogues

  • N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide :
    • Structure : Fluorobenzamide substituent.
    • Comparison : The amide group enables hydrogen bonding, but the ethyl group on benzothiazole may reduce metabolic stability compared to the azetidine-imidazole system .

Data Table: Key Comparative Properties

Compound Core Structure Substituents Key Properties/Activities
Target Compound Benzothiazole 6-Fluoro; azetidine-imidazole High melting point; antitumor potential
HQF () Benzothiazole Imidazole-2-carboxylic acid Enhanced solubility; ionic interactions
6-Ethoxy Analog () Benzothiazole 6-Ethoxy; azetidine-pyrazole Increased lipophilicity
2-(4-Fluorophenyl)-1H-benzimidazole Benzimidazole 4-Fluorophenyl π-π stacking; limited flexibility

Biological Activity

6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

  • Molecular Formula : C14H13FN4S
  • Molecular Weight : 288.343 g/mol

This structure features a benzothiazole core, an azetidine ring, and an imidazole moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The imidazole group can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • DNA Interaction : The benzothiazole core may intercalate with DNA, affecting replication and transcription processes.

These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays revealed minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against these pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Cell Line Studies : In vitro tests against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed moderate to high anticancer activity. The presence of electron-withdrawing groups in its structure enhances its efficacy .

Case Studies

Several case studies have explored the biological activity of related compounds that share structural similarities with this compound:

CompoundActivityReference
2-{3-[1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxalineAntimicrobial and anticancer
Thiadiazole derivativesAntitumor activity
Benzotriazole derivativesAntibacterial against E. coli

Q & A

Q. What established synthetic routes are available for 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 6-fluoro-1,3-benzothiazole derivatives. Key steps include:

  • Formylation : Using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce aldehyde groups at specific positions .
  • Coupling reactions : Reacting azetidine derivatives with imidazole-containing intermediates under controlled conditions (e.g., 60–65°C for 2.5 hours) to form the target structure .
  • Purification : Column chromatography (silica gel) and recrystallization are common for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
  • Melting Point Analysis : Determines purity (e.g., >300°C for structurally similar benzothiazoles) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Using B3LYP/6-31G* basis sets to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reactivity .
  • Molecular Docking : Simulates binding interactions with biological targets (e.g., HIV-1 protease or TLR7-9 receptors) using software like AutoDock. Docking poses can reveal binding affinities and guide structural modifications .

Q. What strategies improve yield and selectivity in multi-step synthesis?

  • Solvent-Free Conditions : Reduces side reactions and simplifies purification (e.g., Eaton’s reagent for Friedel-Crafts acylation) .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity before proceeding to subsequent steps .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX software determines bond lengths, angles, and packing arrangements. For example, π-π stacking interactions (centroid distances ~3.7 Å) stabilize the crystal lattice .
  • Intermolecular Interactions : Weak hydrogen bonds (C–H···π) and halogen contacts (C–F···S) are quantified to explain solubility and stability trends .

Q. What methodologies assess in vitro antimicrobial or antitumor activity?

  • Broth Microdilution Assays : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
  • Cell Viability Assays : MTT or resazurin-based protocols using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
  • Control Standards : Comparative studies with known inhibitors (e.g., isoniazid for tuberculosis) validate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.